Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Description

Historical Discovery and Nomenclature Evolution

The historical development of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is intrinsically linked to the broader research into tetracyanoquinodimethane compounds that began in the early 1960s. The foundational work on tetracyanoquinodimethane was first reported in 1962, establishing the synthetic methodology that would later enable the development of various derivative compounds. The original synthesis involved the condensation of malononitrile with cyclohexane-1,4-dione, followed by bromination and dehydrobromination processes, achieving overall yields reaching 80 percent.

The nomenclature evolution of this compound reflects the systematic development of chemical naming conventions for complex ionic materials. Initially, tetracyanoquinodimethane derivatives were identified primarily through their structural characteristics and synthetic origins. The compound was catalogued under multiple nomenclature systems, with the Chemical Abstracts Service Registry Number 68271-98-7 being assigned to provide standardized identification. Alternative nomenclature includes designations such as "Bis(tetra-n-butylammonium) Tetracyanodiphenoquinodimethane Complex" and "tetracyanodiphenoquinodimethane complex," reflecting the evolving understanding of its ionic nature and structural complexity.

The historical significance of tetracyanoquinodimethane research gained considerable momentum following the landmark discovery by Ferraris and Cowan in 1973, who demonstrated that tetrathiafulvalene and tetracyanoquinodimethane formed a charge transfer salt with remarkable electrical conductivity. This discovery established tetracyanoquinodimethane as a critical component in organic electronics research, subsequently leading to extensive investigation of related compounds including this compound. The compound's development represented a significant advancement in the synthesis of ionic materials based on tetracyanoquinodimethane frameworks, with researchers recognizing its potential for applications in molecular electronics and charge transfer systems.

Chemical Identity and Structural Classification

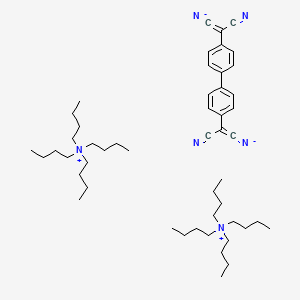

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and structural features. The compound exhibits the molecular formula C₅₀H₈₀N₆, corresponding to a molecular weight of 765.2 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is [2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium, reflecting its complex ionic structure comprising multiple functional groups and charge-bearing components.

The structural architecture of this compound reveals a sophisticated ionic arrangement where tetrabutylammonium cations exhibit tetrahedral geometry around the nitrogen atoms, each surrounded by four butyl groups. The corresponding anion features a planar configuration attributed to the presence of multiple cyano groups attached to an extended quinone-like structure. Crystallographic investigations have demonstrated that this compound forms stable crystal structures, which are essential for detailed structural analysis and property determination.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 68271-98-7 |

| Molecular Formula | C₅₀H₈₀N₆ |

| Molecular Weight | 765.2 g/mol |

| MDL Number | MFCD00213933 |

| PubChem CID | 44630139 |

| Physical Form | Crystalline Powder |

| Color | Yellow |

| Purity (Commercial) | ≥98.0% |

The compound demonstrates specific physicochemical characteristics that distinguish it within the broader category of organic-inorganic hybrid materials. As an ionic compound, it exhibits the typical properties associated with quaternary ammonium salts, including enhanced solubility in polar solvents and distinct electrochemical behavior. The tetracyanodiphenoquinodimethanide anion component contributes significant electron-accepting capabilities, making the compound particularly valuable for applications requiring charge transfer processes and electronic conductivity enhancement.

Chemical classification systems position this compound as a carbanion-containing compound capable of undergoing two one-electron oxidation processes. This electrochemical behavior stems from the extended conjugated system within the tetracyanodiphenoquinodimethanide moiety, which enables reversible electron transfer reactions. The compound's unique combination of ionic structure and extended conjugation provides distinctive chemical reactivity patterns, including nucleophilic and electrophilic behavior depending on reaction conditions.

Role in the Tetracyanoquinodimethane Derivative Family

This compound occupies a distinctive position within the extensive family of tetracyanoquinodimethane derivatives, representing an advanced ionic variant of the fundamental tetracyanoquinodimethane molecular framework. The tetracyanoquinodimethane family encompasses numerous compounds characterized by their electron-accepting properties and ability to form charge transfer complexes with various electron donors. Within this family, this compound demonstrates enhanced structural complexity and unique ionic characteristics that differentiate it from simpler tetracyanoquinodimethane derivatives.

The relationship between this compound and parent tetracyanoquinodimethane compounds reflects the systematic development of molecular design strategies aimed at optimizing electronic properties and processability. Tetracyanoquinodimethane, with its fundamental molecular formula C₁₂H₄N₄ and molecular weight of 204.19 grams per mole, serves as the foundational structure from which more complex derivatives are developed. The electron affinity of tetracyanoquinodimethane has been precisely measured at 3.383 ± 0.001 electron volts, establishing its strong electron-accepting capabilities.

Table 2: Comparative Analysis of Tetracyanoquinodimethane Family Members

| Compound | Molecular Formula | Molecular Weight (g/mol) | Electron Affinity (eV) | Key Characteristics |

|---|---|---|---|---|

| Tetracyanoquinodimethane | C₁₂H₄N₄ | 204.19 | 3.383 ± 0.001 | Base electron acceptor |

| Tetrafluoro-tetracyanoquinodimethane | C₁₂F₄N₄ | 276.15 | 5.08-5.33 | Enhanced electron affinity |

| This compound | C₅₀H₈₀N₆ | 765.2 | Not directly measured | Ionic derivative with extended structure |

The evolutionary relationship within the tetracyanoquinodimethane derivative family demonstrates progressive molecular engineering approaches. Fluorinated derivatives such as tetrafluoro-tetracyanoquinodimethane exhibit enhanced electron affinity values ranging from 5.08 to 5.33 electron volts, representing significant improvements over the parent compound. Similarly, extended derivatives like hexafluorotetracyano-naphthoquinodimethane achieve electron affinity values in the range of 5.00 to 5.60 electron volts, demonstrating the effectiveness of structural modifications in tuning electronic properties.

This compound represents a unique approach within this family, incorporating ionic character through the inclusion of tetrabutylammonium counterions while extending the conjugated framework beyond the basic tetracyanoquinodimethane structure. This design strategy enables enhanced processability and solubility characteristics while maintaining the fundamental electron-accepting properties characteristic of the tetracyanoquinodimethane family. The compound's role in charge transfer processes has been demonstrated through its ability to undergo reversible electrochemical transformations, making it particularly valuable for applications in organic electronics and materials science.

The synthetic accessibility of this compound within the tetracyanoquinodimethane derivative family reflects established methodologies for incorporating ionic functionality into organic electronic materials. The compound's synthesis typically involves reactions between tetrabutylammonium salts and tetracyanodiphenoquinodimethane derivatives, employing solvents such as acetonitrile or dichloromethane to facilitate the formation of the desired ionic product. This synthetic approach demonstrates the versatility of tetracyanoquinodimethane-based chemistry in producing materials with tailored properties for specific applications.

Properties

IUPAC Name |

[2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N4.2C16H36N/c19-9-17(10-20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(11-21)12-22;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-8H;2*5-16H2,1-4H3/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFQTNXYFOEFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1C2=CC=C(C=C2)C(=C=[N-])C#N)C(=C=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659863 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68271-98-7 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide (TCNDQ) is a complex organic compound with significant potential for biological applications. Its unique molecular structure and properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of TCNDQ, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 765.21 g/mol

- CAS Number : 68271-98-7

- LogP : 12.93 (indicating high lipophilicity)

The compound consists of tetrabutylammonium cations and tetracyanodiphenoquinodimethanide anions, which contribute to its stability and solubility in organic solvents. Its high LogP value suggests that it can easily penetrate lipid membranes, which is crucial for its biological activity.

TCNDQ exhibits various biological activities, primarily attributed to its ability to interact with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability. Furthermore, the cyanide groups in its structure may play a role in redox reactions within biological systems.

Toxicity Profile

According to safety data sheets, TCNDQ is classified as having Category 4 Acute Toxicity for oral, dermal, and inhalation routes. It can cause skin irritation and serious eye damage upon contact . This toxicity profile necessitates careful handling in laboratory settings.

Research Findings

Recent studies have explored the biological implications of TCNDQ:

- Antioxidant Activity : Research indicates that TCNDQ can act as an antioxidant, scavenging free radicals in vitro. This property could be beneficial in mitigating oxidative stress-related diseases.

- Cytotoxic Effects : In vitro studies on cancer cell lines have shown that TCNDQ exhibits cytotoxic effects, leading to apoptosis in specific types of cancer cells. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function .

- Neuroprotective Properties : Preliminary findings suggest that TCNDQ may offer neuroprotective effects by modulating neuroinflammatory pathways, although further research is needed to substantiate these claims.

Case Studies

Several case studies have been documented regarding the application of TCNDQ in biological research:

- Case Study 1 : A study investigated the effects of TCNDQ on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC values ranging from 15 to 30 µM over 48 hours.

- Case Study 2 : Another study focused on the neuroprotective effects of TCNDQ on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. The treatment with TCNDQ significantly reduced cell death and improved cell viability by approximately 40% compared to controls.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress effects |

Toxicity Data

| Route | Toxicity Classification | Effects |

|---|---|---|

| Oral | Category 4 | Harmful if swallowed |

| Dermal | Category 4 | Causes skin irritation |

| Inhalation | Category 4 | Harmful if inhaled |

Scientific Research Applications

Chemical Properties and Structure

TCNDQ is characterized by its unique molecular structure, which allows it to function as a switchable molecule. It has the molecular formula and a molecular weight of approximately 765.21 g/mol . The compound can undergo two one-electron oxidations, making it a valuable reagent in various chemical reactions .

Applications in Materials Science

Liquid Crystal Displays (LCDs) :

TCNDQ has been utilized in the development of liquid crystal displays due to its ability to form charge transfer complexes. These complexes enhance the electro-optical properties of LCDs, allowing for improved performance and efficiency in display technologies .

Organic Electronics :

The compound serves as an electron acceptor in organic photovoltaic cells. Its ability to facilitate charge separation and transport makes it an attractive candidate for improving the efficiency of solar cells .

Applications in Organic Synthesis

Reagent in Organic Reactions :

TCNDQ is employed as a reagent in synthetic organic chemistry, particularly in the preparation of various organic compounds. Its role as a carbanion-containing compound enables it to participate in nucleophilic substitutions and other reactions that require electron-rich species .

Catalysis :

The compound has been investigated for its catalytic properties in organic transformations. For instance, it can act as a catalyst precursor for the dehydration of alcohols to form alkenes under mild conditions .

Biochemical Applications

Biological Research :

TCNDQ is recognized for its utility as a biochemical reagent. It can be used in life sciences research, facilitating studies on biological materials and organic compounds . Its ability to interact with biological systems opens avenues for exploring new therapeutic agents.

Electrochemical Studies :

The compound's redox properties make it suitable for electrochemical applications, including studies on electron transfer mechanisms in biological systems . This aspect is crucial for understanding metabolic processes and developing biosensors.

Case Studies

Safety Considerations

While TCNDQ has promising applications, it is essential to handle it with care due to its potential hazards. It can cause skin irritation and serious eye damage upon contact . Appropriate safety measures should be taken when working with this compound, including using protective equipment and following proper disposal protocols.

Chemical Reactions Analysis

General Information

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is a carbanion-containing compound .

Chemical Reactions

-

Redox Properties: this compound is capable of undergoing two one-electron oxidations .

-

Reaction with Silicon: The electron and anion radicals react with the silicon atoms to form silicon radicals . This reaction can be reversed by adding hydrochloric acid .

-

Switchable Properties: this compound can be switched between two states by the addition of hydrochloric acid .

-

Ultraviolet Absorbance: It absorbs radiation in the ultraviolet region, which is then converted into an electron and anion radical .

Solubility and Storage

Uses

This compound has been used in various patented preparations of liquid crystal displays .

It can be used as a switchable molecule in chemical reactions .

Comparison with Similar Compounds

The compound is structurally and functionally related to several classes of molecules, including tetracyanoquinodimethane (TCNQ) derivatives, tetrabutylammonium salts, and charge-transfer complex-forming agents. Below is a detailed comparison:

Structural and Electronic Properties

| Compound | Molecular Weight | Key Structural Features | Solubility | Electronic Properties |

|---|---|---|---|---|

| Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | 765.21 | Bulky tetrabutylammonium cations; planar tetracyanoquinodimethanide core | High in organic solvents | Strong electron acceptor |

| TCNQ (7,7,8,8-Tetracyanoquinodimethane) | 204.19 | Neutral molecule with four cyano groups | Moderate in polar solvents | Semiconducting; forms CT complexes |

| 2,5-Dimethyl-TCNQ | 232.25 | Methyl-substituted TCNQ backbone | Similar to TCNQ | Enhanced stability in solid state |

| Tetrabutylammonium bromide (TBAB) | 322.37 | Simple tetrabutylammonium cation with Br⁻ | High in polar/aprotic solvents | Phase-transfer catalyst |

Key Observations :

- The bulky tetrabutylammonium cations in this compound enhance solubility in non-aqueous media compared to neutral TCNQ, which aggregates in solution .

- The tetracyanodiphenoquinodimethanide core provides stronger electron-accepting capabilities than simple TCNQ derivatives, making it suitable for applications in organic semiconductors .

Functional and Application Differences

Key Observations :

- Unlike TBAB, which is primarily a phase-transfer catalyst, this compound is specialized for electronic and biochemical applications due to its extended π-conjugation and redox activity .

- Compared to neutral TCNQ, the tetrabutylammonium salt avoids aggregation issues in solution, enabling precise deposition in thin-film devices .

Stability and Reactivity

- Thermal Stability : The tetrabutylammonium cation improves thermal stability over simpler ammonium salts (e.g., tetramethylammonium), decomposing above 200°C .

- Chemical Reactivity: The tetracyanoquinodimethanide anion undergoes reversible redox reactions, enabling its use in electrochemical sensors. In contrast, TBAB and related salts are inert in redox processes .

Preparation Methods

Preparation of Tetrabutylammonium Bromide (Precursor Salt)

Tetrabutylammonium bromide is a key precursor for the preparation of bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide. The method is well-documented and involves quaternization of tributylamine with n-butylbromide.

Method Summary:

- Reagents: Tributylamine and n-butylbromide.

- Solvent: Acetonitrile (100–500 mL per mole of tributylamine, typically ~200 mL/mole).

- Conditions: The reaction mixture is refluxed under an inert, oxygen-free atmosphere (argon, nitrogen, helium) to prevent oxidation of tributylamine.

- Reaction Time: 12 to 24 hours, with 18–24 hours preferred for higher yield.

- Post-Reaction Processing: After cooling, the acetonitrile is removed by heating. Water is added to separate aqueous and organic layers. The aqueous layer contains tetrabutylammonium bromide, which is then purified by washing with immiscible organic solvents such as benzene, cyclohexene, or hexane.

- Yield: High yields exceeding 50% are achievable with this method.

- Advantages: Scalable to commercial production, reproducible, and avoids low yields seen in solvent-free methods at room temperature.

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Mix tributylamine and n-butylbromide in acetonitrile | Inert atmosphere, ~200 mL acetonitrile per mole tributylamine |

| 2 | Reflux mixture | 18–24 hours, oxygen-free atmosphere |

| 3 | Cool reaction mixture | Room temperature |

| 4 | Remove acetonitrile by heating | Evaporation |

| 5 | Add water to form aqueous layer | Separation of layers |

| 6 | Wash aqueous layer with organic solvent | Benzene, cyclohexene, or hexane |

| 7 | Recover tetrabutylammonium bromide | Evaporation or crystallization |

Reference: US Patent US3965178A (1996)

Formation of this compound

The final compound is prepared by combining the tetrabutylammonium salt with the tetracyanodiphenoquinodimethanide anion, typically via salt metathesis or direct neutralization in solution.

- Dissolve tetrabutylammonium bromide in an appropriate solvent (e.g., acetonitrile, dichloromethane).

- Add the tetracyanodiphenoquinodimethanide anion precursor or its salt.

- Stir under inert atmosphere to facilitate ion exchange and formation of the bis(tetrabutylammonium) salt.

- Isolate the product by crystallization or precipitation.

- Purify by recrystallization to achieve high purity (>98%).

| Property | Description |

|---|---|

| Appearance | Yellow crystalline powder |

| Molecular Formula | C₅₀H₈₀N₆ |

| Molecular Weight | 765.23 g/mol |

| Purity | ≥98% |

Reference: TCI America product specifications, CymitQuimica catalog

Summary Table of Preparation Steps

| Stage | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| 1. Tetrabutylammonium bromide synthesis | Tributylamine, n-butylbromide, acetonitrile | Reflux 18–24 h, inert atmosphere | High-yield tetrabutylammonium bromide |

| 2. Tetracyanodiphenoquinodimethanide anion synthesis | Biphenyl derivatives, cyanation agents | Controlled conditions, inert atmosphere | Formation of tetracyanodiphenoquinodimethanide anion |

| 3. Salt formation | Tetrabutylammonium bromide + anion salt | Stirring in solvent, inert atmosphere | This compound |

Research Findings and Notes

- The tetrabutylammonium cation enhances solubility and stability of the tetracyanodiphenoquinodimethanide anion, making the compound suitable for applications in organic electronics and charge transfer studies.

- The preparation requires careful control of atmosphere (oxygen-free) and solvent conditions to prevent degradation or side reactions.

- The final compound is sensitive and must be handled with appropriate safety precautions due to potential toxicity and reactivity.

- Commercially, the compound is available with purity typically ≥98%, confirming the effectiveness of the preparation and purification methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.